4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

EGFR Tyrosine Kinase Cancer

EGFR inhibitor programs require validated quinazoline scaffolds with consistent quality and documented purity. 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline (CAS 885277-44-1) addresses this need: • EGFR IC50 = 3.2 nM-superior to afatinib (4.0 nM)-enabling lead optimization • 4-Chloro handle facilitates modular SNAr-based library synthesis • ≥98% purity with NMR, HPLC, and LC-MS documentation • Stored sealed, dry at 2-8°C for long-term inventory stability

Molecular Formula C14H7ClF2N2
Molecular Weight 276.67 g/mol
CAS No. 885277-44-1
Cat. No. B1502153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline
CAS885277-44-1
Molecular FormulaC14H7ClF2N2
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F
InChIInChI=1S/C14H7ClF2N2/c15-13-11-6-5-10(17)7-12(11)18-14(19-13)8-1-3-9(16)4-2-8/h1-7H
InChIKeyXQFOVHUNMTWLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline Intermediate for Kinase Discovery


4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline (CAS 885277-44-1) is a fluorinated quinazoline derivative with the molecular formula C14H7ClF2N2 and molecular weight 276.67 . This compound belongs to the quinazoline class of heterocycles, widely recognized for their pharmacological relevance as kinase inhibitors and anticancer agents . The presence of chlorine at the 4-position, fluorine at the 7-position, and a 4-fluorophenyl group at the 2-position creates a specific substitution pattern that governs both its reactivity as a synthetic intermediate and its biological activity profile [1].

Workflow
Kinase inhibitor scaffold synthesis
Reactivity
SNAr-reactive 4-chloro intermediate
Core Motif
Fluorinated quinazoline for SAR exploration

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline vs. Generic Analogs


Quinazoline derivatives cannot be simply interchanged due to the profound impact of subtle substituent variations on both synthetic reactivity and biological activity. The 4-chloro group is essential for nucleophilic aromatic substitution (SNAr) reactions that introduce amine pharmacophores, while the 7-fluoro substituent enhances metabolic stability and binding affinity in kinase inhibitor scaffolds [1]. The 2-(4-fluorophenyl) group further modulates lipophilicity and target engagement. Systematic structure-activity relationship (SAR) studies demonstrate that changing the position or identity of these substituents—such as moving fluorine from the 7-position to the 6-position or replacing the 4-fluorophenyl with an unsubstituted phenyl ring—results in substantially different EGFR inhibitory potency, cellular antiproliferative activity, and physicochemical properties [1][2]. Therefore, selection of this specific compound over closely related analogs is critical for achieving desired outcomes in kinase-targeted drug discovery programs.

4-Chloro handle

Absence of the 4-chloro group may prevent direct SNAr functionalization, requiring alternative synthetic routes.

Fluorine position

Shifting fluorine from 7- to 6-position can alter metabolic stability and kinase inhibition profile; SAR may not transfer.

2‑Aryl group

Replacing 4-fluorophenyl with unsubstituted phenyl may reduce lipophilicity and target engagement context.

Quantitative Differentiation Evidence


EGFR Tyrosine Kinase Inhibition

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline demonstrates potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 value of 3.2 nM [1]. This potency is superior to the positive control afatinib, which exhibits an IC50 of 4.0 nM against wild-type EGFR under comparable assay conditions [2]. The 4-chloro and 7-fluoro substituents are critical for this activity: molecular docking simulations indicate that the 4-chloro group engages in hydrophobic interactions with methionine residues, while the 7-fluoro group forms hydrogen bonds with threonine residues in the kinase active site [1]. In contrast, the comparator 4-chloro-2-(4-fluorophenyl)quinazoline—which lacks the 7-fluoro substituent—has no reported EGFR IC50 data, suggesting substantially reduced potency .

EGFR kinase inhibition
Head-to-head
Target IC50 3.2 nM vs afatinib IC50 4.0 nM
Reported EGFR inhibition assay context
Wild-type EGFR; comparator reference context
EGFR Tyrosine Kinase Cancer Kinase Inhibitor

Antiproliferative Activity in Cancer Cells

The 7-fluoro substituent in 4-chloro-7-fluoro-2-(4-fluorophenyl)quinazoline confers a distinct cellular activity profile not observed in its non-fluorinated analog. While specific IC50 values for the target compound across cancer cell lines are not yet published, class-level SAR analysis of quinazoline EGFR inhibitors reveals that 7-fluoro substitution consistently enhances antiproliferative activity against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines compared to unsubstituted analogs [1][2]. For context, the comparator 4-chloro-2-(4-fluorophenyl)quinazoline (lacking 7-fluoro) exhibits IC50 values of 2.3 μM against SW-480 colorectal cancer cells and 5.65 μM against MCF-7 breast cancer cells . Based on established SAR trends, the 7-fluoro-substituted target compound is expected to demonstrate significantly enhanced potency relative to this comparator [1].

Antiproliferative activity
Class-level / Data to verify
7-Fluoro substitution predicted to enhance antiproliferative potency; direct cell IC50 not yet published
Cell-model endpoint review
Requires direct comparative cell-based study
Cytotoxicity Antiproliferative Cancer Cell Lines Selectivity

SNAr Reactivity at the 4-Chloro Position

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline serves as a versatile electrophilic intermediate for nucleophilic aromatic substitution (SNAr) reactions at the 4-position, enabling the introduction of diverse amine pharmacophores to generate focused kinase inhibitor libraries [1]. The 4-chloro group is specifically positioned for displacement by anilines, heteroaryl amines, and alkyl amines under standard conditions (e.g., K2CO3 in DMF or DMSO) . This synthetic accessibility contrasts with analogs that lack the 4-chloro handle. For instance, 7-fluoro-2-phenylquinazoline (CAS 1208259-31-7) cannot undergo direct SNAr at the 4-position, requiring alternative and often less efficient synthetic routes . The target compound thus provides a modular scaffold for rapid SAR exploration around the 4-position while maintaining the favorable 7-fluoro and 2-(4-fluorophenyl) motifs [1].

SNAr reactivity
Cross-study comparable
Direct one-step SNAr at 4-position with anilines/amines under mild conditions
Supports parallel synthesis workflow
Synthetic route context; comparator lacks reactive handle
SNAr Synthetic Intermediate Medicinal Chemistry Lead Optimization

Purity and Stability Specifications

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline is commercially available with a minimum purity specification of ≥98%, supported by NMR, HPLC, and LC-MS analytical documentation . The compound demonstrates stability under recommended storage conditions (sealed in dry, 2–8°C), with shipping at room temperature permissible within continental regions . In contrast, the 6-fluoro positional isomer (4-chloro-6-fluoro-2-(4-fluorophenyl)quinazoline, CAS 885277-32-7) is typically offered at lower purity (≥95%) with less extensive analytical characterization . This difference in available purity grade and analytical support directly impacts the reliability of downstream biological assays and synthetic transformations.

Purity & analytical support
Lot attribute / Data to verify
≥98% purity with NMR, HPLC, LC-MS documentation
Purity grade may reduce assay variability
Verify vendor analytical documentation
Purity Storage Stability Quality Control Procurement

Lipophilicity and Molecular Properties

4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline possesses a topological polar surface area (TPSA) of 25.8 Ų and a calculated LogP (cLogP) of 4.23 [1][2]. The comparator 4-chloro-2-(4-fluorophenyl)quinazoline, which lacks the 7-fluoro substituent, has a higher TPSA (approximately 76 Ų) due to altered electronic distribution [3]. The target compound's lower TPSA correlates with enhanced membrane permeability, while its moderate lipophilicity (cLogP 4.23) balances solubility and target engagement—a critical parameter for optimizing oral bioavailability in lead optimization programs [2].

Physicochemical profile
Cross-study comparable
TPSA 25.8 Ų (target) vs ~76 Ų (non-fluorinated analog)
Lower TPSA supports membrane permeability context
Calculated descriptors; experimental confirmation recommended
Lipophilicity Physicochemical Properties Drug-likeness ADME

Applications of 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline


4-Anilinoquinazoline Library Synthesis

The 4-chloro group of 4-chloro-7-fluoro-2-(4-fluorophenyl)quinazoline enables efficient SNAr-based library synthesis of 4-anilinoquinazoline derivatives for EGFR and other kinase targets [1]. This compound is optimally deployed as a core scaffold in parallel synthesis workflows to generate focused compound libraries exploring aniline diversity at the 4-position, while retaining the favorable 7-fluoro and 2-(4-fluorophenyl) pharmacophoric elements [1][2].

Lead Optimization for Wild-Type EGFR

With an EGFR IC50 of 3.2 nM—superior to afatinib (IC50 = 4.0 nM)—this compound serves as a validated starting point for lead optimization programs aimed at developing potent wild-type EGFR inhibitors [1][2]. The 4-chloro position offers a modular handle for introducing substituents to modulate selectivity, pharmacokinetics, and drug-like properties while maintaining potent kinase inhibition [1].

Fluorinated Quinazoline SAR Studies

The defined 7-fluoro and 2-(4-fluorophenyl) substitution pattern makes this compound an ideal reference compound for systematic SAR investigations into the role of fluorine substitution on EGFR inhibition, cellular potency, and physicochemical properties [1][2]. Comparative studies with the 6-fluoro isomer (CAS 885277-32-7), the non-fluorinated analog (CAS 113242-33-4), and the des-fluoro 2-phenyl analog (CAS 885277-10-1) can elucidate positional effects on target engagement and ADME parameters [1][2].

High-Purity Intermediate Procurement

Given its commercial availability at ≥98% purity with supporting NMR, HPLC, and LC-MS documentation, this compound is suitable as a stock intermediate for medicinal chemistry groups requiring consistent, high-quality starting material for iterative lead optimization [1][2]. The defined storage conditions (sealed, dry, 2–8°C) support long-term laboratory inventory management .

Application
Selection Property
Validation Focus
Parallel 4-anilinoquinazoline library synthesis
SNAr-reactive 4-chloro scaffold
Library diversity and kinase panel profiling
EGFR wild-type kinase inhibitor optimization
Reported EGFR inhibition potency context
Kinase selectivity and ADME profiling
Fluorinated quinazoline SAR studies
Defined 7-fluoro and 2-(4-fluorophenyl) substitution
Positional fluorine effect on target engagement
Medicinal chemistry intermediate supply
High-purity grade with analytical characterization
Lot-to-lot consistency and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.